2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-1-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(2,11)7-10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUXICBRWEDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 2-methyl-2-propanol with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperazine derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Aldehydes |
| Reduction | Sodium borohydride | Alcohol derivatives |
| Substitution | Nucleophiles | Modified piperazine derivatives |
Biology
This compound is employed in biological research to study various pathways and interactions. It can act as a ligand that binds to specific receptors or enzymes, modulating their activity. Its role in biological assays helps elucidate mechanisms underlying cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a precursor in drug synthesis, particularly in developing compounds aimed at treating neurological disorders and cancer.
Case Study 1: Neuropharmacological Effects
A study explored the effects of piperazine derivatives on neuropharmacological targets, demonstrating that compounds similar to this compound exhibited significant activity in modulating dopamine receptors. This suggests potential applications in treating conditions like Parkinson's disease and schizophrenia.
Case Study 2: Anticancer Activity
Research has indicated that derivatives of this compound show promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other piperazine-containing derivatives. Below is a detailed comparison:
Table 1: Key Comparative Data
Key Observations:
Functional Group Variations :
- The hydroxyl group in this compound is replaced by an amide in 2-methyl-2-(piperazin-1-yl)propanamide dihydrochloride , altering solubility and reactivity .
- Flupentixol dihydrochloride demonstrates how bulkier aromatic systems (thioxanthene) linked to piperazine enhance CNS activity, unlike the simpler aliphatic backbone of the reference compound .
Substituent Effects :
Biological Activity
2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is commonly associated with various pharmacological activities due to its ability to interact with neurotransmitter receptors.
Research indicates that this compound may exert its biological effects through several mechanisms:
- MDM2-p53 Interaction Inhibition : The compound has been shown to inhibit the interaction between MDM2 and p53 proteins, which is crucial in cancer biology. This inhibition leads to the accumulation of p53, promoting cell cycle arrest and apoptosis in tumor cells with wild-type p53 .
- Dopaminergic Activity : The piperazine moiety suggests potential interactions with dopamine receptors. Compounds with similar structures have demonstrated selective binding affinities for D2 and D3 dopamine receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease .
- Serotonergic System Modulation : The compound may also influence serotonin receptors, particularly 5-HT receptors, which are involved in mood regulation and anxiety .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Study 1: Cancer Cell Lines
In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition. Specifically, the compound was tested on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, showing a dose-dependent response in cell viability assays. The mechanism was primarily attributed to the stabilization of p53 protein levels, leading to increased expression of p21 and subsequent cell cycle arrest .
Case Study 2: Neuropharmacological Effects
In a preclinical model of Parkinson's disease, administration of compounds related to this compound exhibited neuroprotective effects. These compounds demonstrated preferential agonistic activity at D3 receptors, which correlated with reduced motor deficits and improved behavioral outcomes in rodent models .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm, methyl groups at δ 1.2–1.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H] at m/z 217.2 for the free base) .
How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthesis pathways?
Advanced Research Question
Density Functional Theory (DFT) calculates electronic properties and transition states:
- Reactivity hotspots : Identify nucleophilic (piperazine nitrogen) and electrophilic (alcohol moiety) sites for functionalization.
- Solvent effects : COSMO-RS simulations predict solvation energies in different solvents to guide solvent selection.
- Reaction path search : Quantum chemical methods (e.g., IRC analysis) map energy barriers for proposed mechanisms .
What strategies resolve contradictions in reported solubility or stability data across different studies?
Advanced Research Question
- Controlled stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways.
- Solubility profiling : Phase-solubility diagrams in buffer systems (pH 1–7.4) clarify pH-dependent behavior.
- Cross-validation : Compare results with structurally analogous piperazine derivatives (e.g., naftopidil dihydrochloride) to identify trends .
What in vitro models are appropriate for assessing the pharmacological activity of this piperazine derivative?
Advanced Research Question
- Receptor binding assays : Radioligand displacement studies (e.g., α-adrenergic or serotonin receptors) quantify affinity (K).
- Cell viability assays : MTT or ATP-based tests in HEK293 or SH-SY5Y cells evaluate cytotoxicity.
- Functional assays : Calcium flux or cAMP accumulation assays measure downstream signaling effects .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in accordance with EPA guidelines .
How does the hydrochloride salt form influence the compound's physicochemical properties compared to its free base?
Advanced Research Question
- Solubility : The dihydrochloride salt increases water solubility (>50 mg/mL vs. <5 mg/mL for the free base).
- Crystallinity : Salt formation enhances crystalline stability, reducing hygroscopicity.
- Bioavailability : Improved dissolution in gastric fluid may enhance oral absorption in preclinical models .
What factorial design approaches can optimize multi-step synthesis involving this compound?
Advanced Research Question
- Full factorial design : Vary factors like temperature, catalyst loading, and solvent polarity across 2–3 levels to identify interactions.
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield).
- Taguchi methods : Prioritize critical parameters (e.g., pH control during salt formation) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
